1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride
Description
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at positions 2, 5, and 4, respectively. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H13BrClNO |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
(2-bromo-5-methoxy-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-3-8(10)7(5-11)4-9(6)12-2;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
KDDTWJRZSCIZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CN)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.
Amination: The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) for reduction.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine (EN300-28338158)
- Substituents : Bromo (position 2), fluoro (position 4), methyl (position 5).
- Key Differences : Replaces the methoxy group (electron-donating) at position 5 with fluoro (electron-withdrawing).
- Implications : Fluorine’s smaller size and electronegativity may reduce steric hindrance and alter electronic interactions compared to methoxy. This could enhance metabolic stability but reduce solubility due to decreased polarity .
1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine Hydrochloride (1-45)
- Substituents : Bromophenyl core with a 2-thienylmethyl amine side chain.
- Key Differences : Incorporates a sulfur-containing thienyl group instead of methoxy/methyl.
- Implications: The thienyl group increases lipophilicity and may enhance binding to sulfur-interacting receptors.
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine Hydrochloride
- Substituents : Bromo (position 5), methylsulfanyl (S-CH₃, position 2).
- Key Differences : Methylsulfanyl replaces the bromo at position 2 in the target compound.
- Implications : The sulfur atom in methylsulfanyl increases polarizability and may improve membrane permeability but could also lead to faster hepatic clearance .
2-Fluoro-5-methoxyphenylmethanamine Hydrochloride
- Substituents : Fluoro (position 2), methoxy (position 5).
- Key Differences : Lacks the 4-methyl and 2-bromo groups present in the target compound.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₉H₁₂BrClNO | 282.56 | 2-Br, 5-OCH₃, 4-CH₃ | High lipophilicity, halogen bonding potential |
| 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine | C₈H₁₀BrFN | 234.08 | 2-Br, 4-F, 5-CH₃ | Enhanced metabolic stability, lower polarity |
| 1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine HCl | C₁₂H₁₃BrClNS | 326.66 | 4-Br, thienylmethyl | High lipophilicity, sulfur-mediated interactions |
| 2-Fluoro-5-methoxyphenylmethanamine HCl | C₈H₁₁ClFNO | 191.63 | 2-F, 5-OCH₃ | Compact structure, moderate solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
